molecular formula C3H6BrCl<br>Cl(CH2)3Br<br>C3H6BrCl B140262 1-Bromo-3-chloropropane CAS No. 109-70-6

1-Bromo-3-chloropropane

Cat. No.: B140262
CAS No.: 109-70-6
M. Wt: 157.44 g/mol
InChI Key: MFESCIUQSIBMSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloropropane is synthesized through the free-radical addition of hydrogen bromide to allyl chloride. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves reacting allyl chloride with hydrogen bromide in the presence of catalysts such as paraldehyde or benzaldehyde at temperatures ranging from 60°C to 35°C . The resulting product is then separated from other reaction by-products.

Scientific Research Applications

Chemical Intermediate in Pharmaceuticals

1-Bromo-3-chloropropane is primarily utilized as a chemical intermediate in the synthesis of various pharmaceuticals. It serves as a precursor for the production of:

  • Antidepressants and Antipsychotics : BCP is involved in synthesizing drugs like fluphenazine and trazodone, which are used to treat mood disorders and psychotic conditions .
  • Antianxiety Agents : The compound is integral to the production of medications that help manage anxiety disorders .
  • Local Anaesthetics : BCP is also used in the synthesis of local anesthetics, which are critical for pain management during medical procedures .

Table 1: Pharmaceuticals Synthesized from this compound

Drug TypeExample Drugs
AntidepressantsFluphenazine, Trazodone
AntipsychoticsPerphenazine, Opipramol
Antianxiety AgentsDiazepam, Lorazepam
Local AnaestheticsProcaine

Laboratory Applications

In laboratory settings, this compound has emerged as a safer alternative to traditional solvents like chloroform. It is particularly noted for its effectiveness in:

  • RNA Isolation : BCP can replace chloroform in RNA extraction protocols, requiring only half the volume while being less toxic . This property makes it advantageous for molecular biology applications.

Table 2: Comparison of BCP and Chloroform for RNA Isolation

PropertyThis compoundChloroform
ToxicityLowerHigher
Volume RequiredHalfStandard
Phase Separation EfficiencyEquivalentHigh

Industrial Applications

Beyond pharmaceuticals, this compound is used in various industrial applications:

  • Synthesis of Herbicides and Pesticides : BCP acts as an intermediate for producing gamma-chlorobutyronitrile, which is vital in manufacturing agrochemicals .
  • Chemical Manufacturing : It is employed in synthesizing other organic compounds, including dialkylaminopropyl chlorides .

Safety and Environmental Considerations

Despite its utility, this compound poses certain health risks. Studies have indicated potential carcinogenic effects based on inhalation exposure in animal models . Therefore, handling this compound requires caution:

  • Safety Precautions : Proper ventilation and protective equipment are essential when working with BCP to mitigate inhalation risks .
  • Environmental Impact : BCP is harmful to aquatic life and should be handled with care to prevent environmental contamination .

Case Studies and Research Findings

A significant body of research has been conducted on the implications of using this compound. Notable findings include:

  • A study demonstrated that inhalation exposure led to increased incidences of lung tumors in male mice, highlighting its potential carcinogenicity .
  • Research comparing BCP with chloroform indicated that BCP could perform equally well as a phase-separation agent while being less toxic .

Table 3: Summary of Research Findings on this compound

Study FocusFindings
CarcinogenicityIncreased lung tumors in mice
RNA Isolation EfficiencyComparable performance to chloroform
Toxicological ProfileLower toxicity compared to traditional solvents

Comparison with Similar Compounds

  • 1-Bromo-2-chloropropane
  • 1-Bromo-4-chlorobutane
  • 1-Chloro-3-iodopropane

Comparison: 1-Bromo-3-chloropropane is unique due to its specific reactivity and the presence of both bromine and chlorine atoms, which confer distinct electrophilic properties. Compared to similar compounds, it is particularly effective in nucleophilic substitution reactions and serves as a versatile intermediate in the synthesis of various chemical products .

Biological Activity

1-Bromo-3-chloropropane (BCP) is a halogenated organic compound with significant biological activity, particularly concerning its carcinogenic potential and effects on various biological systems. This article synthesizes findings from diverse studies, focusing on its toxicological profile, carcinogenicity, and potential mechanisms of action.

This compound is primarily used as an intermediate in chemical synthesis and as a solvent in various industrial applications. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable in organic chemistry.

Toxicological Profile

Acute Toxicity:
this compound exhibits moderate acute oral toxicity. The lethal dose (LD50) in rats has been reported between 1300 and 2000 mg/kg for males and 800 to 1300 mg/kg for females . Signs of toxicity include decreased locomotor activity and other behavioral changes.

Chronic Toxicity:
Chronic exposure studies indicate that inhalation of BCP can lead to significant health issues. For instance, a study involving mice exposed to various concentrations (0, 25, 100, and 400 ppm) for two years reported a dose-dependent increase in the incidence of bronchioloalveolar adenomas and carcinomas .

Carcinogenicity Studies

Research has consistently highlighted the carcinogenic potential of this compound. Notable findings include:

  • Mouse Studies: In a two-year inhalation study, male mice exposed to BCP demonstrated a statistically significant increase in tumors, including bronchioloalveolar adenomas and squamous cell papillomas of the forestomach. The incidence rates were notably higher at elevated exposure levels (100 ppm and 400 ppm), with P-values indicating strong statistical significance (P < 0.01) for tumor development .
  • Rat Studies: Similar results were observed in rats, where chronic inhalation exposure led to an increase in hepatocellular adenomas and carcinomas. The study reported that survival rates were significantly affected at the highest exposure levels .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Genotoxicity: BCP has shown potential genotoxic effects in vitro, including the induction of chromosomal aberrations in cultured cells . This suggests that BCP may interact with DNA, leading to mutations that contribute to its carcinogenic properties.
  • Metabolic Activation: Metabolic studies indicate that BCP may undergo biotransformation processes that enhance its reactivity with cellular macromolecules, potentially leading to the formation of reactive intermediates capable of causing cellular damage .
  • Target Organ Toxicity: The liver and reproductive organs are identified as primary targets for BCP toxicity. Repeated exposure has been linked to liver hypertrophy and reproductive system alterations such as seminiferous tubular atrophy in male rats .

Case Studies

Several case studies have documented the effects of occupational exposure to BCP:

  • Occupational Health Reports: Workers exposed to BCP have reported increased incidences of respiratory issues and other systemic effects associated with chronic inhalation exposure. These findings underscore the importance of monitoring exposure levels in industrial settings .

Summary of Research Findings

Study TypeSpeciesExposure DurationKey Findings
Inhalation StudyMice2 yearsIncreased bronchioloalveolar adenomas/carcinomas
Inhalation StudyRats2 yearsIncreased hepatocellular adenomas/carcinomas
Genotoxicity StudyCultured CellsN/AInduction of chromosomal aberrations
Occupational StudyWorkersChronicRespiratory issues linked to exposure

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 1-bromo-3-chloropropane, and how do reaction conditions influence yield?

  • This compound is primarily synthesized via the free-radical addition of anhydrous hydrogen bromide (HBr) to allyl chloride. This method is scalable for industrial and laboratory use, with reaction parameters such as temperature, catalyst presence, and reactant purity critical for optimizing yield. Impurities or side reactions (e.g., competing halogenation pathways) should be monitored via gas chromatography (GC) .

Q. What physicochemical properties are critical for handling and experimental design with this compound?

  • Key properties include a boiling point of 144–145°C, density of 1.592 g/cm³, and high volatility. Its low water solubility and miscibility with organic solvents (e.g., ethanol, ether) necessitate proper ventilation and containment to avoid inhalation exposure. The compound’s stability under standard lab conditions is high, but it decomposes upon heating, releasing toxic gases like HBr .

Q. How can researchers detect and quantify this compound residues in pharmaceutical intermediates?

  • Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. For example, bonded polyethylene glycol stationary phases achieve separation with a detection limit of 5 ppm. In environmental samples (air), absorption on carbochrome C followed by GC analysis detects concentrations as low as 0.01 mg/m³ .

Q. What safety protocols are essential for laboratory handling of this compound?

  • Use fume hoods, nitrile gloves, and respiratory protection (e.g., N95 masks). Avoid ignition sources due to flammability (flash point: 81°C). Emergency procedures include immediate rinsing of exposed skin/eyes and oxygen administration for inhalation exposure. Chronic handling requires monitoring for hepatic/renal toxicity .

Advanced Research Questions

Q. How do chronic inhalation studies in rodents inform carcinogenicity risk assessments of this compound?

  • In 2-year inhalation studies, F344 rats and B6C3F1 mice developed dose-dependent malignancies (e.g., bronchioloalveolar carcinoma, hepatocellular carcinoma). Experimental designs typically use concentrations of 0–300 ppm, 6 hours/day, 5 days/week. Histopathology reveals hyperplasia and metaplasia in respiratory and hepatic tissues, supporting mechanistic links to carcinogenesis .

Q. What evidence supports the classification of this compound as a Group 2B carcinogen, and where are data gaps?

  • The IARC classification (Group 2B, "possibly carcinogenic to humans") relies on sufficient animal evidence and mechanistic data (e.g., altered cell proliferation, chronic inflammation). However, no human epidemiological studies exist, and in vivo genotoxicity results are conflicting: negative for micronucleus formation in mice but positive in bacterial assays (Ames test) .

Q. How do researchers reconcile contradictions between in vitro and in vivo genotoxicity data for this compound?

  • While in vitro assays (e.g., HepG2 cells) show DNA damage at 1–30 µM, in vivo studies (28-day oral gavage in mice) found no gpt mutations. This discrepancy may arise from metabolic differences (e.g., detoxification pathways in vivo) or tissue-specific effects. Follow-up studies should integrate pharmacokinetic modeling and multi-omics profiling .

Q. What mechanistic pathways explain this compound’s carcinogenicity in distal organs despite respiratory exposure?

  • After inhalation, the compound distributes systemically, with detected levels in plasma (~15 nmol/mL), kidney (~100 nmol/g), and testis (~30 nmol/g) in rats. Proposed mechanisms include oxidative stress, lipid peroxidation, and secondary inflammation-mediated carcinogenesis. Dose-dependent hyperplasia in non-respiratory tissues (e.g., liver) supports this .

Q. What are the environmental persistence and degradation pathways of this compound?

  • Atmospheric degradation occurs via reaction with hydroxyl radicals (half-life: ~18 days). In soil, high mobility (Koc = 63) and slow biodegradation (3% biochemical oxygen demand in 5 days) suggest potential groundwater contamination. No natural sources are reported, but industrial emissions are documented near production facilities .

Q. How can quantum-chemical modeling predict the thermal decomposition kinetics of this compound?

  • Computational studies (e.g., MN15/6-311++G(3df,3pd)) identify HBr elimination as the primary pathway. Rate constants follow Arrhenius behavior: k∞ = 6.1 × 10¹³ exp(−57.2 kcal/mol/RT) s⁻¹. These models guide safe storage protocols and reactor design to mitigate hazardous decomposition .

Q. Methodological Considerations

  • Experimental Design : Use species/strain-specific models (e.g., F344 rats) and include recovery groups to assess reversibility of non-neoplastic lesions .
  • Analytical Validation : Calibrate GC-MS with internal standards (e.g., deuterated analogs) to account for matrix effects in pharmaceutical residue analysis .
  • Dose Selection : For toxicity studies, align concentrations with occupational exposure limits (e.g., 0.01–0.1 ppm) and include a no-observed-adverse-effect level (NOAEL) .

Properties

IUPAC Name

1-bromo-3-chloropropane
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InChI

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2
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InChI Key

MFESCIUQSIBMSM-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)CBr
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Molecular Formula

C3H6BrCl, Array
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DSSTOX Substance ID

DTXSID1051565
Record name 1-Bromo-3-chloropropane
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Molecular Weight

157.44 g/mol
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Physical Description

1-bromo-3-chloropropane appears as a colorless liquid. Insoluble in water and denser than water. May be toxic by inhalation, ingestion or skin absorption. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

143.3 °C @ 760 MM HG, 143.3 °C
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Flash Point

57 °C
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Solubility

Very sol in alc, ether, chloroform, SOL IN METHANOL, Soluble in oxygenated and chlorinated solvents., In water = 2240 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 0.224
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Density

1.5969 @ 20 °C/4 °C, Relative density (water = 1): 1.6
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Vapor Density

Relative vapor density (air = 1): 5.4
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Vapor Pressure

6.38 [mmHg], Vapor pressure, kPa at 25 °C: 0.85
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Mechanism of Action

The present study examines how variations in position, number, and type of halogen substituents affect renal and testicular necrosis, renal and testicular DNA damage, and the tissue distribution of the halogenated propanes. Groups of five male MOL:WIST rats were given single ip injections, ranging from 85 to 3000 um/kg of 1,2-dibromo-3-chloropropane (DBCP), 1,2,3-tribromopropane (TBP), 1,3-dichloro-2-bromopropane (DB2CP), or 1-bromo-2,3-dichloropropane (B2,3DCP), 1,3-dibromopropane, 1,2-dibromopropane, 1,2,3-trichloropropane or 1-bromo-3-chloropropane. The most potent in causing organ damage in both kidney and testes were DBCP and TBP. DB2CP was less organ toxic than DBCP or TBP, but induced more organ damage than B2,3DCP and DC2BP. The ability of the halogenated propanes to induce DNA damage in vivo correlated well with their ability to induce organ damage. However, DNA damage occurred at lower doses and after a shorter period of exposure. DNA damage may be an initial event in the development of organ necrosis by halogenated propanes in general. Testicular DNA damage induced by the halogenated propanes in vivo correlated well with the DNA damage observed in isolated testicular cells in vitro, showing that toxicity was due to in situ activation. The findings established a good relationship between in vivo organ necrogenic effects and DNA damage for a series of halogenated propanes. Both the type, the number, and the position of the halogens affected the toxic potential. The most toxic of the halogenated propanes contained three halogens with at least two vicinal bromines.
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Color/Form

COLORLESS LIQUID

CAS No.

109-70-6
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Explanation Creative Commons CC BY 4.0

Melting Point

-58.90 °C, -58.9 °C
Record name 1-BROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-BROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

The same process as in example 2 was carried out, but the cyclohexane was replaced by 3-bromo-1-chloropropane. The reaction developed in the same way. After 30 minutes of irradiation at 22° C, 90% of allyl chloride had been converted. The reaction product was degassed and the unreacted allyl chloride was distilled. The remaining product was formed by 3-bromo-1-chloropropane (solvent + formed product) and about 3% of 2-bromo-1-chloropropane. This operation has the advantage of making the solvent distillation unnecessary.
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
1-Bromo-3-chloropropane
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
1-Bromo-3-chloropropane
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
1-Bromo-3-chloropropane
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
1-Bromo-3-chloropropane
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
1-Bromo-3-chloropropane
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
1-Bromo-3-chloropropane

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